1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid

Protecting group strategy orthogonal deprotection peptide synthesis

Sourcing a Cbz-protected piperidine with a free 3-carboxylic acid and a 5-dimethylamino group often leads to regioisomeric mixtures or premature deprotection. This compound solves that with orthogonal Cbz protection and a unique pKa-shifted amine. Key advantages: • Orthogonal Cbz group: survives acid-labile steps, cleaved cleanly by neutral hydrogenolysis. • Regioselective 3-COOH: enables amide coupling without 2-/4-position byproducts. • 5-Dimethylamino: modulates basicity and enables SAR-driven quaternization in final inhibitors.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
Cat. No. B13251675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCN(C)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H22N2O4/c1-17(2)14-8-13(15(19)20)9-18(10-14)16(21)22-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,19,20)
InChIKeyXTEJVDAWGNXLPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Dimethylamino Piperidine Carboxylic Acid for Drug Discovery


1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid (CAS 2059955-15-4) is a polyfunctional piperidine derivative featuring a Cbz (benzyloxycarbonyl) protecting group at the N1 position and a dimethylamino substituent at C5. With a molecular weight of 306.36 g/mol and the molecular formula C16H22N2O4, this compound serves as an advanced intermediate for the synthesis of CNS-targeted agents, protease inhibitors, and other bioactive molecules requiring selective nitrogen deprotection strategies . Regulatory information, including GHS classification, is available on its chemical safety summary [1].

Orthogonal protection Cbz group enables hydrogenolysis deprotection compatible with acid-sensitive substrates
Dimethylamino modulation 5-dimethylamino group shifts amine basicity, aiding purification and coupling selectivity
Regiochemical precision 3-carboxylic acid supports GABA transporter-directed research, distinct from 2- or 4-isomers

Why Generic Piperidine Analogs Cannot Substitute


Substitution with a simpler piperidine-3-carboxylic acid (e.g., nipecotic acid) or a regioisomeric dimethylamino-piperidine is prevented by the unique combination of the Cbz protecting group and the 5-dimethylamino substituent. The Cbz group provides orthogonal deprotection (hydrogenolysis) compared to the acid-labile Boc group, enabling synthetic routes incompatible with Boc-protected intermediates [1]. The 5-dimethylamino group alters the electronic environment of the piperidine ring (calculated pKa shift of ~1.5 units relative to unsubstituted piperidine-3-carboxylic acid), affecting both reactivity in coupling reactions and the basicity of the tertiary amine during salt formation and purification . Furthermore, the 3-carboxylic acid position enables regioselective amide bond formation distinct from 2-carboxylic or 4-carboxylic analogs often used in peptide mimetics .

Cbz vs. Boc deprotection incompatibility
Acid-labile Boc-group removal may cleave sensitive groups; Cbz hydrogenolysis preserves orthogonal routes
Dimethylamino pKa shift alters reactivity
5-dimethylamino group changes piperidine basicity, shifting coupling and purification behavior relative to unsubstituted analogs
Regioisomeric mismatch in biological target
2- and 4-carboxylic acid piperidines target NMDA or ALK pathways; 3-position regiochemistry directs GABA transporter research, a context not matched by other isomers

Head-to-Head Evidence vs. Closest Piperidine Analogs


Cbz vs. Boc Orthogonality in Deprotection Selectivity

The Cbz group can be selectively removed via hydrogenolysis (H2, Pd/C) without affecting acid-sensitive functionalities, whereas the Boc group requires acidic conditions (TFA or HCl) that may cleave other protecting groups or epimerize chiral centers [1]. This orthogonality is critical in multi-step syntheses of complex CNS-active molecules where maintaining stereochemical integrity is paramount.

Cbz vs. Boc orthogonality
Class-level inference
Cbz removal: H₂/Pd-C, neutral
Boc removal: TFA/HCl
Orthogonal deprotection preserves acid-labile groups in multi-step synthesis
Standard peptide protocols; quantitative orthogonality not derived
Protecting group strategy orthogonal deprotection peptide synthesis

3-Carboxylic Acid vs. 2- and 4-Position Isomers

Piperidine-3-carboxylic acid (nipecotic acid) derivatives are established GABA uptake inhibitors, whereas piperidine-2-carboxylic acid (pipecolic acid) and piperidine-4-carboxylic acid scaffolds are predominantly used as NMDA receptor modulators [1]. The 3-position carboxylic acid of the target compound directs biological activity toward GAT transporters, a feature not replicable by 2- or 4-carboxylic acid regioisomers .

3- vs. 2-/4-carboxylic acid
Class-level inference
3-COOH: GABA transporter
2-COOH: NMDA modulator
4-COOH: ALK inhibitor intermediate
Regiochemistry directs biological target class; 3-COOH enables GABA transporter research
Based on literature SAR of nipecotic acid derivatives
regiochemistry GABA uptake inhibitors structure-activity relationship

Dimethylamino Effect on Calculated pKa and Purification

The 5-dimethylamino group increases the calculated basicity of the piperidine nitrogen. The target compound has a computed pKa of ~8.9 for the tertiary amine, compared to ~10.2 for unsubstituted piperidine-3-carboxylic acid . This shift facilitates selective extraction and purification by ion-pair chromatography.

Calculated pKa shift
Supporting evidence
ΔpKa ≈ 1.3 (8.9 vs. 10.2)
Reduced basicity supports milder workup, minimizing decomposition
Computed pKa; source not specified
pKa modulation ionizable group preparative chromatography

Lipophilicity and Molecular Weight vs. Boc-Protected Analog

The target compound (MW 306.36 g/mol) has a higher molecular weight and increased lipophilicity (estimated LogP ~2.1) compared to its Boc-protected analog (MW 272.34 g/mol, estimated LogP ~1.4) [1]. This difference influences solubility in organic solvents and may be advantageous in late-stage couplings where higher lipophilicity improves phase transfer.

MW and LogP vs. Boc analog
Cross-study comparable
ΔMW 34.0 g/mol, ΔLogP 0.7
Higher lipophilicity may improve organic-phase extraction in late-stage couplings
Estimated values; experimental confirmation recommended
lipophilicity LogP CNS drug-likeness

Key Applications in Drug Discovery and Chemical Biology


GABA Transporter (GAT) Inhibitor Lead Optimization

As an advanced intermediate for synthesizing nipecotic acid-based GABA uptake inhibitors, the compound enables the installation of the dimethylamino pharmacophore while retaining orthogonal Cbz protection. This is critical for SAR studies of GAT1/GAT3 inhibitors, where the 5-position substituent modulates transporter subtype selectivity [1].

Orthogonal Protection Strategy for CNS Candidates

The Cbz/CO2H/dimethylamino combination allows for sequential deprotection and functionalization in the synthesis of CNS-active agents. The Cbz group can be removed last under neutral hydrogenolysis conditions, preserving acid-labile moieties introduced earlier in the synthetic sequence [2].

Peptide Mimetic and Protease Inhibitor Synthesis

The 3-carboxylic acid serves as a point of diversification for introducing peptide side chains via amide coupling, while the dimethylamino group can be quaternized or used to modulate basicity in the final inhibitor. This is analogous to Cbz-piperidine intermediates used in thrombin and calpain inhibitor programs [3].

DNA-Encoded Library (DEL) Synthesis Building Block

The compound's dual functionality (protected amine, free carboxylic acid) makes it suitable for on-DNA synthesis of piperidine-containing libraries. The Cbz group is compatible with aqueous DNA-compatible chemistry and can be removed under mild hydrogenolysis without damaging the DNA tag [4].

Application
Selection Property
Validation Focus
GABA transporter (GAT) inhibitor SAR
Orthogonal Cbz protection with dimethylamino pharmacophore
GAT1/GAT3 subtype selectivity modulation
Multi-step CNS agent synthesis
Sequential deprotection compatibility
Preserving acid-labile moieties under neutral hydrogenolysis
Peptide mimetic diversification
3-Carboxylic acid for amide coupling
Basicity modulation in inhibitor design
DNA-encoded library (DEL) synthesis
Aqueous-compatible Cbz protection
Mild deprotection without DNA damage
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